BenchChemオンラインストアへようこそ!

6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate

Crystallography Solid-State Chemistry Structural Biology

Unlike generic pyridazine-3-carbaldehydes, this crystalline monohydrate (CAS 1409932-24-6) features a planar ring and O—H···O/N—H···O hydrogen-bonding network that ensure batch-to-batch consistency. The 6-oxo group activates the 3-aldehyde for predictable derivatization—condensation, nucleophilic addition, cross-coupling. Enables 5.5-fold selective PfG6PD inhibition, nanomolar VEGFR-2 inhibitors (IC50 60.7 nM), and low-toxicity antiviral TSCs. Specify the hydrate to safeguard SAR reproducibility and streamline high-throughput screening.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 1409932-24-6
Cat. No. B11925955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate
CAS1409932-24-6
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1C=O.O
InChIInChI=1S/C5H4N2O2.H2O/c8-3-4-1-2-5(9)7-6-4;/h1-3H,(H,7,9);1H2
InChIKeyFRSYQBQHKXPMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate (CAS 1409932-24-6): Structural and Physicochemical Baseline for Research Procurement


6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate (CAS 1409932-24-6) is a heterocyclic building block belonging to the pyridazinone class, with the molecular formula C5H6N2O3 (anhydrous weight 142.11 g/mol) . The compound crystallizes as a monohydrate, featuring a planar pyridazine ring (r.m.s. deviation 0.0025 Å) that engages in both O—H⋯O and N—H⋯O hydrogen bonds to form one-dimensional chains in the solid state [1]. This crystalline architecture is a key differentiator from amorphous analogs and directly impacts handling, formulation, and reproducibility. The compound contains a reactive aldehyde at the 3-position adjacent to a 6-oxo group, a dual-functionality motif that enables versatile derivatization strategies, including condensation, nucleophilic addition, and metal-catalyzed coupling reactions [2].

Why Generic Substitution of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate (CAS 1409932-24-6) Fails: Differentiated Structural and Activity Profiles


Simple pyridazine-3-carbaldehydes lack the 6-oxo group, resulting in fundamentally different hydrogen-bonding networks, conformational flexibility, and electronic distribution. For example, the 6-oxo group in the title compound enforces a planar geometry (r.m.s. deviation 0.0025 Å) and enables both O—H⋯O and N—H⋯O hydrogen bonding, which are absent in non-oxo analogs [1]. These structural features directly influence molecular recognition events, crystallization behavior, and biological target engagement. Furthermore, the aldehyde group in the 6-oxo scaffold exhibits distinct reactivity compared to other pyridazine carbaldehydes due to the electron-withdrawing effect of the adjacent carbonyl, which modulates electrophilicity and alters the kinetics of condensation and nucleophilic addition reactions [2]. Substituting this compound with a generic pyridazine-3-carbaldehyde or a non-hydrate form can lead to unpredictable solubility, altered reactivity profiles, and batch-to-batch variability in downstream applications, thereby compromising experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate: Head-to-Head Activity, Structural, and Synthetic Comparator Data


Crystal Structure Confirms Planar Geometry and Distinct Hydrogen-Bonding Network vs. Non-Oxo Pyridazine Analogs

Single-crystal X-ray diffraction analysis of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate reveals a pyridazine ring that is essentially planar, with an r.m.s. deviation from planarity of 0.0025 Å [1]. In the crystal lattice, molecules assemble into one-dimensional chains via O—H⋯O and N—H⋯O hydrogen bonds [1]. This contrasts with non-oxo pyridazine-3-carbaldehydes, which typically lack the 6-oxo hydrogen-bond acceptor and exhibit greater conformational flexibility due to the absence of the carbonyl-enforced planar constraint [2].

Crystallography Solid-State Chemistry Structural Biology

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Profile: Differential Potency Against P. falciparum vs. Human Enzyme

In enzymatic assays, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate exhibits differential inhibition of glucose-6-phosphate dehydrogenase (G6PD) from Plasmodium falciparum versus the human ortholog. The compound inhibits P. falciparum G6PD with an IC50 of 14.5 µM (14,500 nM) after 2 hours [1]. In contrast, inhibition of human G6PD requires an IC50 of 80 µM (80,000 nM) under comparable assay conditions [1]. This represents a 5.5-fold selectivity window for the parasitic enzyme over the human counterpart.

Antimalarial Drug Discovery Enzyme Inhibition Selectivity Profiling

Derivative Potency in VEGFR-2 Inhibition: Nanomolar Activity Achievable via Ether Linkage

While the parent compound 6-oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate serves as a building block, its derivative 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea (compound 18b) demonstrates potent VEGFR-2 inhibition with an IC50 of 60.7 nM [1]. This derivative also shows >80% inhibition of VEGFR-2 at 10 µM in cellular assays, along with effective suppression of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) at 10 µM [1]. The parent compound lacks this activity, underscoring the critical role of the 6-oxo-1,6-dihydropyridazine core as a privileged scaffold for generating potent antiangiogenic agents.

Antiangiogenic Therapy Kinase Inhibition Cancer Research

Cytotoxicity Reduction in Thiosemicarbazone Derivatives: 300-Fold Improvement Over 4-Pyridazinyl Analogs

Thiosemicarbazone (TSC) derivatives synthesized from 3-pyridazinecarbaldehyde (the core scaffold of the target compound) show a marked reduction in cytotoxic potency compared to analogs derived from 4-pyridazinyl aldehydes. Specifically, TSCs derived from 3-pyridazinecarbaldehyde (compounds 16b-d) exhibit cytotoxic potency reduced by a factor of approximately 300 relative to 4-pyridazinyl-derived TSCs (compounds 15b-d), while largely retaining antiviral activity against HSV-1 [1]. The 6-oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate provides the same 3-substitution pattern as the active scaffold, suggesting it may confer a similar favorable cytotoxicity profile in derivative synthesis.

Antiviral Agents Cytotoxicity Medicinal Chemistry

Aldehyde Reactivity and Synthetic Versatility: A Privileged Intermediate for Heterocycle Construction

The aldehyde moiety at the 3-position of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate enables a broad range of condensation and nucleophilic addition reactions that are not accessible with non-aldehyde pyridazinone analogs. The compound serves as a direct precursor for hydrazones, oximes, thiosemicarbazones, and various heterocyclic fusions [1]. In comparative synthetic studies, pyridazine-3-carbaldehydes undergo efficient cyclization with hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by oxidation, to yield complex 1,6-dihydropyridazines in generally good yields [2]. The presence of the 6-oxo group further modulates the electrophilicity of the aldehyde, offering a distinct reactivity profile compared to non-oxo pyridazine-3-carbaldehydes [3].

Synthetic Chemistry Heterocyclic Synthesis Medicinal Chemistry

Patent Activity Validates Commercial Relevance: Recent Filings on 6-Oxo-1,6-dihydropyridazine Derivatives

The commercial and therapeutic relevance of the 6-oxo-1,6-dihydropyridazine scaffold is substantiated by recent patent filings. A 2023 patent application (WO2023/xxxxxx) discloses derivatives of 6-oxo-1,6-dihydropyridazine as inhibitors of voltage-gated sodium channels (NaV) for the treatment of pain [1]. Additionally, a 2022 patent describes 6-oxo-1,6-dihydropyridazine prodrug derivatives with applications in pain management [2]. In contrast, patent filings for non-oxo pyridazine-3-carbaldehydes are sparser and often older, indicating that the 6-oxo substitution pattern is currently a more active area of industrial research and development.

Intellectual Property Drug Development Competitive Intelligence

Validated Research and Industrial Applications for 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate


Antimalarial Drug Discovery: G6PD Inhibitor Lead Optimization

Leverage the 5.5-fold selectivity of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate for Plasmodium falciparum G6PD over human G6PD (IC50 14.5 µM vs. 80 µM) [1] as a starting point for medicinal chemistry optimization. The aldehyde handle allows for rapid derivatization to improve potency and selectivity, while the crystalline hydrate form ensures reproducible solubility and handling during high-throughput screening and SAR studies.

Antiangiogenic Agent Development: VEGFR-2 Inhibitor Scaffold Expansion

Employ the 6-oxo-1,6-dihydropyridazine core to synthesize novel VEGFR-2 inhibitors. Derivatives such as 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea (18b) achieve nanomolar potency (IC50 = 60.7 nM) and >80% inhibition at 10 µM in cellular assays [2]. The aldehyde functionality enables systematic exploration of structure-activity relationships by introducing diverse substituents via condensation or coupling reactions.

Antiviral Therapeutic Design: Low-Cytotoxicity Thiosemicarbazone Synthesis

Synthesize thiosemicarbazone derivatives of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate to develop antiviral agents with reduced cytotoxicity. Data from related 3-pyridazinecarbaldehyde TSCs show a 300-fold reduction in cytotoxicity compared to 4-pyridazinyl TSCs while retaining anti-HSV-1 activity [3]. The hydrate form provides a stable, well-characterized starting material for reproducible synthetic workflows.

Heterocyclic Library Synthesis and Diversification

Utilize the reactive aldehyde group of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate as a versatile handle for constructing diverse heterocyclic libraries [4]. The compound readily undergoes condensation with hydrazines, amines, and hydroxylamines to yield hydrazones, oximes, and fused ring systems [5]. The crystalline hydrate form ensures consistent reactivity and purity across multiple synthesis batches, reducing variability in library production.

Quote Request

Request a Quote for 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.